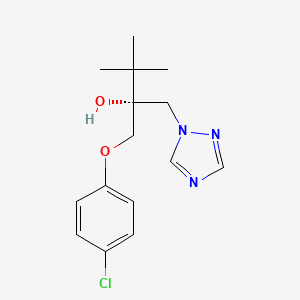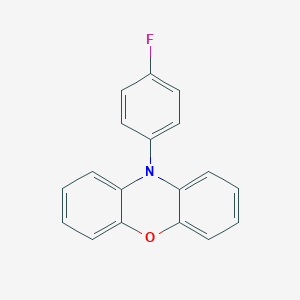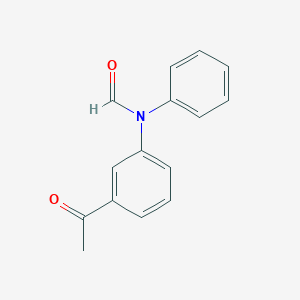
N-(3-Acetylphenyl)-N-phenylformamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-Acetylphenyl)-N-phenylformamide is an organic compound that belongs to the class of formamides It is characterized by the presence of an acetyl group attached to a phenyl ring, which is further connected to a formamide group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Acetylphenyl)-N-phenylformamide typically involves the reaction of 3-acetylphenylamine with phenyl isocyanate. The reaction is carried out in an organic solvent such as dimethylformamide (DMF) under controlled temperature conditions. The reaction proceeds via nucleophilic addition of the amine to the isocyanate, followed by cyclization to form the formamide structure.
Industrial Production Methods
Industrial production of this compound can be achieved through a similar synthetic route, but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity of the product. The final product is purified using techniques such as recrystallization or column chromatography.
化学反応の分析
Types of Reactions
N-(3-Acetylphenyl)-N-phenylformamide can undergo various chemical reactions, including:
Oxidation: The acetyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The formamide group can be reduced to an amine.
Substitution: The phenyl rings can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically employed.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products Formed
Oxidation: Formation of N-(3-carboxyphenyl)-N-phenylformamide.
Reduction: Formation of N-(3-acetylphenyl)-N-phenylamine.
Substitution: Formation of various substituted derivatives depending on the electrophile used.
科学的研究の応用
N-(3-Acetylphenyl)-N-phenylformamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its ability to interact with biological targets.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of N-(3-Acetylphenyl)-N-phenylformamide involves its interaction with specific molecular targets. The compound can form hydrogen bonds and π-π interactions with amino acid residues in proteins, affecting their function. This interaction can lead to the inhibition of enzymatic activity or modulation of receptor function, contributing to its biological effects.
類似化合物との比較
Similar Compounds
- N-(4-Acetylphenyl)-N-phenylformamide
- N-(3-Acetylphenyl)-4-methylbenzenesulfonamide
- N-(3-Acetylphenyl)-2-chloroacetamide
Uniqueness
N-(3-Acetylphenyl)-N-phenylformamide is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. The presence of both acetyl and formamide groups allows for diverse chemical transformations and interactions with biological targets, making it a versatile compound for research and industrial applications.
特性
分子式 |
C15H13NO2 |
|---|---|
分子量 |
239.27 g/mol |
IUPAC名 |
N-(3-acetylphenyl)-N-phenylformamide |
InChI |
InChI=1S/C15H13NO2/c1-12(18)13-6-5-9-15(10-13)16(11-17)14-7-3-2-4-8-14/h2-11H,1H3 |
InChIキー |
IQHOZLYOSKAFLI-UHFFFAOYSA-N |
正規SMILES |
CC(=O)C1=CC(=CC=C1)N(C=O)C2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


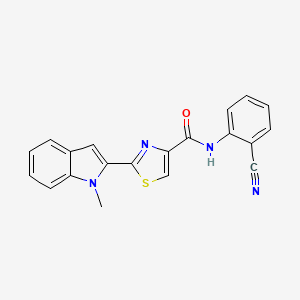
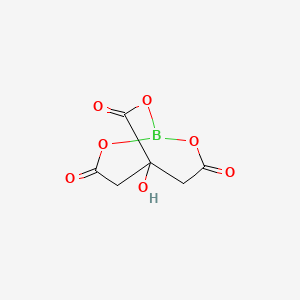
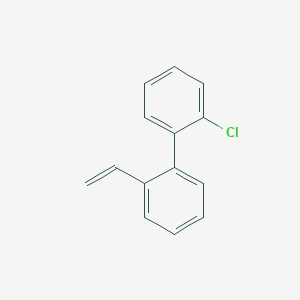
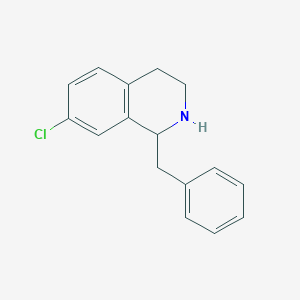
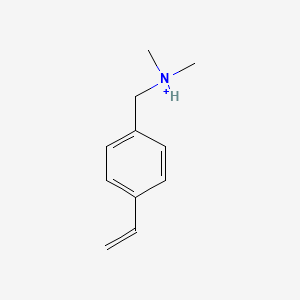
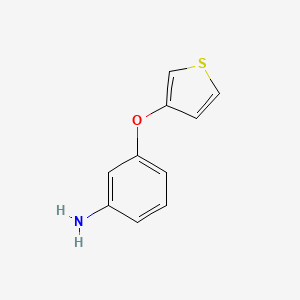
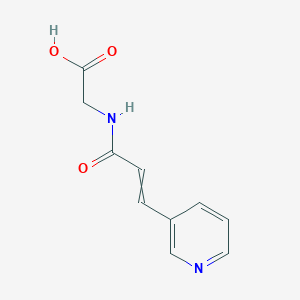
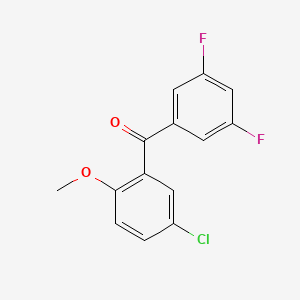
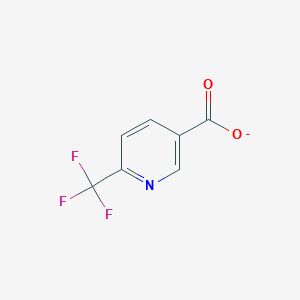
![Methyl 3-chloro-6'-oxo-5-(trifluoromethyl)-1',6'-dihydro-[2,3'-bipyridine]-5'-carboxylate](/img/structure/B14113160.png)
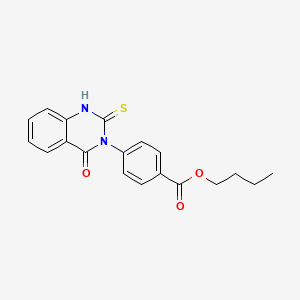
![2-[[3-Oxo-2-[(3,4,5-trimethoxyphenyl)methylidene]-1-benzofuran-6-yl]oxy]acetic acid](/img/structure/B14113168.png)
